molecular formula C7H13N5 B2556845 2-Amino-6-(tert-butylamino)-1,3,5-triazine CAS No. 73956-52-2

2-Amino-6-(tert-butylamino)-1,3,5-triazine

Cat. No.: B2556845
CAS No.: 73956-52-2
M. Wt: 167.216
InChI Key: AALHAIOHRKPUAH-UHFFFAOYSA-N
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Description

2-Amino-6-(tert-butylamino)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the tert-butylamino group in this compound imparts unique chemical properties, making it a subject of interest in scientific research.

Scientific Research Applications

2-Amino-6-(tert-butylamino)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of “2-Amino-6-(tert-butylamino)-1,3,5-triazine” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-Amino-6-(tert-butylamino)-1,3,5-triazine” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “2-Amino-6-(tert-butylamino)-1,3,5-triazine” are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(tert-butylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine and ammonia. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The general reaction scheme is as follows:

Cyanuric chloride+tert-butylamine+ammoniaThis compound\text{Cyanuric chloride} + \text{tert-butylamine} + \text{ammonia} \rightarrow \text{this compound} Cyanuric chloride+tert-butylamine+ammonia→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(tert-butylamino)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted triazines.

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethyl-1,3,5-triazine
  • 2-Amino-4,6-diethyl-1,3,5-triazine
  • 2-Amino-4,6-diphenyl-1,3,5-triazine

Comparison: 2-Amino-6-(tert-butylamino)-1,3,5-triazine is unique due to the presence of the tert-butylamino group, which imparts steric hindrance and influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable subject for further research.

Properties

IUPAC Name

2-N-tert-butyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5/c1-7(2,3)12-6-10-4-9-5(8)11-6/h4H,1-3H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALHAIOHRKPUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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